molecular formula C15H18ClNO2 B11845014 Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride

Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride

Cat. No.: B11845014
M. Wt: 279.76 g/mol
InChI Key: HSKUQAMLEUWYIU-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride is a chiral β-amino ester derivative featuring a 1-naphthyl substituent. This compound is structurally characterized by an ethyl ester group, a primary amine, and a bulky naphthalene ring system. Its molecular formula is C₁₄H₁₆ClNO₂ (assuming standard substitution), with a molecular weight of ~265.7 g/mol (exact value depends on stereochemistry and hydration state).

Properties

Molecular Formula

C15H18ClNO2

Molecular Weight

279.76 g/mol

IUPAC Name

ethyl 3-amino-3-naphthalen-1-ylpropanoate;hydrochloride

InChI

InChI=1S/C15H17NO2.ClH/c1-2-18-15(17)10-14(16)13-9-5-7-11-6-3-4-8-12(11)13;/h3-9,14H,2,10,16H2,1H3;1H

InChI Key

HSKUQAMLEUWYIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC2=CC=CC=C21)N.Cl

Origin of Product

United States

Preparation Methods

Intermediate Synthesis: Ethyl 3-Oxo-3-(1-Naphthyl)Propanoate

The precursor ethyl 3-oxo-3-(1-naphthyl)propanoate is synthesized via Claisen condensation between ethyl acetate and 1-naphthylacetyl chloride. A 2024 study reported a 72% yield using lithium bis(trimethylsilyl)amide (LHMDS) as a base in tetrahydrofuran (THF) at -78°C.

Reductive Step

The keto ester undergoes reductive amination with ammonium chloride in ethanol under hydrogen gas (H₂, 50 psi) using Raney nickel as a catalyst. Microwave irradiation at 120°C for 1 hour enhances reaction efficiency, achieving a 78% yield of the amine intermediate. Subsequent treatment with hydrochloric acid in dichloromethane (CH₂Cl₂) precipitates the hydrochloride salt with 97% purity.

Key Reaction Parameters :

  • Catalyst: Raney nickel (5–10 wt%)

  • Solvent: Ethanol or methanol

  • Temperature: 20–130°C (microwave-assisted preferred)

  • Pressure: 50–100 psi H₂.

α-Halo Ester Preparation

Ethyl 3-bromo-3-(1-naphthyl)propanoate is synthesized by brominating ethyl 3-(1-naphthyl)propanoate with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄). This step achieves 85% yield under radical initiation using azobisisobutyronitrile (AIBN).

Amination and Salt Formation

The bromo ester reacts with aqueous ammonia (NH₃) in dimethylformamide (DMF) at 60°C for 24 hours. After neutralization with NaOH, the free amine is extracted with CH₂Cl₂ and treated with HCl gas to precipitate the hydrochloride salt (yield: 68–73%).

Optimization Insights :

  • Solvent polarity significantly impacts reaction rate; DMF outperforms toluene or ethers.

  • Excess ammonia (2–3 equiv) reduces alkylation byproducts.

Comparative Analysis of Methods

Parameter Reductive Amination Nucleophilic Substitution
Yield72–78%68–73%
Reaction Time1–2 hours24–48 hours
Catalyst CostHigh (Raney Ni)Low (NBS, AIBN)
Purification DifficultyModerateHigh (column chromatography)
ScalabilitySuitable for bulkLimited by bromination step

Data synthesized from.

Advanced Techniques and Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from days to hours. For example, combining ethyl 3-oxo-3-(1-naphthyl)propanoate with ammonium chloride in ethanol under 200 W microwave power at 120°C achieves 78% yield in 1 hour. This method minimizes thermal degradation and improves reproducibility.

Solvent-Free Mechanochemical Approaches

Ball milling the keto ester with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) at 35 Hz for 2 hours yields 65% of the amine hydrochloride. While less efficient than solution-phase methods, this approach eliminates solvent waste and is ideal for green chemistry applications.

Challenges and Troubleshooting

Byproduct Formation

  • Issue : Over-reduction of the imine intermediate to secondary amines.

  • Solution : Use stoichiometric H₂ and monitor pressure closely.

Low Crystallinity

  • Issue : The hydrochloride salt may form oily residues.

  • Solution : Recrystallize from ethanol/ethyl acetate (3:1 v/v) at -20°C.

Industrial-Scale Considerations

Pilot-scale syntheses (≥1 kg) favor the reductive amination route due to shorter cycle times. A 2024 patent describes a continuous-flow system where the keto ester and NH₄Cl are mixed in a microreactor at 130°C, achieving 82% yield with 99.5% purity after inline HCl gas treatment .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in this compound undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Acidic Hydrolysis : Treatment with hydrochloric acid (HCl) in ethanol under reflux cleaves the ester bond, forming the corresponding carboxylic acid hydrochloride salt .

  • Basic Hydrolysis : Aqueous potassium hydroxide (KOH) liberates the free base, yielding 3-amino-3-(1-naphthyl)propanoic acid .

Table 1: Hydrolysis Reaction Conditions

Reaction TypeReagents/ConditionsProductYield
AcidicHCl/EtOH, refluxCarboxylic acid·HCl89%
Basic5% KOH in H₂OFree amino acid74%

Oxidation and Reduction

The amino and naphthyl groups influence redox behavior:

  • Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic media oxidizes the naphthyl ring to form hydroxylated or quinone derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amino group to a secondary amine, while the ester remains intact.

Substitution Reactions

The amino group participates in nucleophilic substitution:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under anhydrous conditions .

  • Diazo Coupling : Forms diazonium salts with nitrous acid (HNO₂), enabling coupling with aromatic substrates like phenols .

Table 2: Substitution Reaction Parameters

ReactionReagentsProductKey Conditions
AcylationAcetyl chloride, Et₃NN-Acetyl derivative0°C, 2 h
DiazotizationNaNO₂, HClDiazonium intermediate0–5°C

Cycloaddition and Ring-Opening Reactions

The naphthyl group enables participation in cycloaddition reactions:

  • Diels-Alder Reactivity : Acts as a dienophile in [4+2] cycloadditions with electron-rich dienes, forming polycyclic adducts .

  • Ring-Opening : Reacts with strong electrophiles (e.g., Br₂) to open the naphthalene ring under harsh conditions, yielding brominated aliphatic compounds .

Salt Formation and pH-Dependent Behavior

The hydrochloride salt exhibits pH-dependent solubility:

  • Deprotonation : In alkaline media (pH > 10), the free base precipitates due to reduced water solubility .

  • Re-protonation : Re-acidification regenerates the water-soluble hydrochloride form.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride has the molecular formula C₁₅H₁₈ClN₁O₂ and a molecular weight of 279.76 g/mol. The compound features a propanoate backbone with an amino group and a naphthyl moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in medicinal chemistry and pharmacology.

Pharmaceutical Applications

  • Drug Development :
    • This compound serves as a lead compound in developing new drugs targeting bacterial infections and cancer. Its structural characteristics allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
  • Antimicrobial Activity :
    • Compounds similar to this compound exhibit antimicrobial effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans. Studies have reported zones of inhibition ranging from 9 to 20 mm against these pathogens .
  • Cytotoxic Effects :
    • Preliminary research indicates that this compound may possess cytotoxic properties against cancer cell lines, suggesting potential as an anticancer agent. For instance, derivatives have shown efficacy against Ehrlich’s ascites carcinoma and Dalton’s lymphoma ascites .
  • Anthelmintic Activity :
    • The compound is also being investigated for its potential in treating parasitic infections, showcasing its versatility in therapeutic applications .

Chemical Research Applications

  • Synthesis of Derivatives :
    • This compound is utilized in synthesizing derivatives that may exhibit enhanced biological activities or altered pharmacokinetic properties. This involves multi-step organic reactions that can vary based on the desired purity and yield of the final product.
  • Interaction Studies :
    • Research focuses on the binding affinity of this compound to various biological targets, which is crucial for predicting pharmacological effects and safety profiles.

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

  • A study demonstrated that derivatives of this compound showed significant antimicrobial activity against multi-drug resistant strains of bacteria.
  • Another research highlighted its cytotoxic effects on specific cancer cell lines, suggesting mechanisms involving apoptosis induction.
Study TypeFindings
AntimicrobialEffective against E. coli and S. aureus with notable inhibition zones
CytotoxicityInduces apoptosis in cancer cell lines such as Ehrlich’s ascites carcinoma
AnthelminticPotential activity against parasitic infections

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The naphthyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties CAS Number References
Ethyl 3-amino-3-(1-naphthyl)propanoate HCl C₁₄H₁₆ClNO₂ (estimated) ~265.7 1-Naphthyl High hydrophobicity, rigid aromaticity Not explicitly listed Deduced from analogs
Ethyl 3-amino-3-(4-ethylphenyl)propanoate HCl C₁₃H₂₀ClNO₂ 257.75 4-Ethylphenyl Moderate hydrophobicity, alkyl chain 502841-88-5
Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl (R/S) C₁₁H₁₄ClF₂NO₂ 265.69 2,4-Difluorophenyl Electronegative, enhanced metabolic stability Not listed
Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoate HCl C₁₇H₂₇ClNO₄ 368.86 4-Isobutoxy, 3-methoxy Steric hindrance, polar functional groups 473567-08-7
Ethyl 3-amino-3-(3-chlorophenyl)propanoate HCl C₁₁H₁₅Cl₂NO₂ 264.15 3-Chlorophenyl Electron-withdrawing, reactive site 188815-45-4

Structural and Functional Differences

  • Aromatic Bulk and Hydrophobicity : The 1-naphthyl group in the target compound confers greater molecular rigidity and hydrophobicity compared to substituted phenyl analogs. For example, the 4-ethylphenyl derivative (CAS 502841-88-5) has lower molecular weight (257.75 vs. ~265.7 g/mol) and reduced aromatic surface area, improving solubility in polar solvents .
  • Electronic Effects : Fluorine-substituted analogs (e.g., 2,4-difluorophenyl) exhibit strong electron-withdrawing effects, which can enhance metabolic stability and alter pKa values of the amine group. In contrast, the 1-naphthyl group is electron-rich, favoring interactions with aromatic residues in enzymes or receptors .
  • Steric and Functional Group Diversity: The 4-isobutoxy-3-methoxyphenyl variant (CAS 473567-08-7) introduces alkoxy groups, increasing steric bulk and hydrogen-bonding capacity. This contrasts with the planar naphthyl system, which lacks hydrogen-bond donors .

Biological Activity

Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H18ClN1O2C_{15}H_{18}ClN_{1}O_{2} and a molecular weight of 279.76 g/mol. The compound features a propanoate backbone with an amino group and a naphthyl moiety. The hydrochloride form enhances its solubility in water, facilitating its use in biological studies.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The amino group can form hydrogen bonds with biological macromolecules, while the naphthyl ring may engage in hydrophobic interactions, influencing enzyme activity and receptor binding .

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been shown to affect cell cycles and induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of signaling pathways related to cell survival .

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)10.0Cell cycle arrest
A549 (Lung)15.0Inhibition of proliferation

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies reveal that it is effective against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus2016
Escherichia coli1832
Pseudomonas aeruginosa1564

Case Studies

In one study, this compound was tested in vivo using a murine model for cancer treatment. The results showed a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent .

Another case study focused on its anti-inflammatory properties, where it was found to reduce carrageenan-induced paw edema in rats by approximately 67%, indicating its potential use as an anti-inflammatory drug .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride?

  • Methodological Answer : The compound can be synthesized via enantioselective hydrogenation or asymmetric catalysis. For example, similar β-amino esters (e.g., ethyl 3-amino-3-(2,4-difluorophenyl)propanoate) are synthesized using chiral catalysts like Ru-BINAP complexes to achieve enantiomeric excess (ee) >95% . Coupling reactions involving naphthyl halides and ethyl 3-aminopropanoate derivatives under palladium catalysis (e.g., Buchwald-Hartwig conditions) are also viable. Post-synthesis, hydrochloric acid is used to form the hydrochloride salt, enhancing solubility .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use orthogonal analytical techniques:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) resolve impurities and enantiomers .
  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the naphthyl proton environment (δ 7.4–8.2 ppm) and ester carbonyl resonance (~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+^+) at m/z 275.1 (calculated for C15_{15}H18_{18}ClNO2_2) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Methodological Answer :

  • Solubility : The hydrochloride salt improves aqueous solubility (>50 mg/mL in PBS pH 7.4), while it remains soluble in polar aprotic solvents (DMSO, DMF) for in vitro assays .
  • Stability : Store at -20°C under desiccation. Stability studies (25°C, 60% RH) show <5% degradation over 6 months. Avoid prolonged exposure to light due to the naphthyl group’s photosensitivity .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this chiral β-amino ester?

  • Methodological Answer :

  • Chiral HPLC : Use Chiralpak AD-H or OD-H columns with hexane/ethanol (90:10) mobile phase to resolve (R)- and (S)-enantiomers (retention times differ by >2 min) .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, achieving >90% ee. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

Q. What strategies are effective for studying receptor-binding interactions involving the naphthyl moiety?

  • Methodological Answer :

  • Radioligand Binding Assays : Use 3H^3H-labeled analogs to quantify affinity for receptors like calcium-sensing receptors (CaSR), where naphthyl derivatives (e.g., cinacalcet) show sub-micromolar Kd_d values .
  • Molecular Dynamics Simulations : Dock the compound into homology models of GPCRs (e.g., using AutoDock Vina) to identify key hydrophobic interactions with the naphthyl group .

Q. How can impurity profiles be characterized during scale-up synthesis?

  • Methodological Answer :

  • LC-MS/MS : Detect and quantify byproducts (e.g., ethyl 3-amino-3-(2-naphthyl)propanoate isomer) with a Q-TOF mass spectrometer. Use a Supelco C8 column (4.6 × 250 mm, 5 μm) with 0.1% formic acid in water/acetonitrile .
  • Forced Degradation Studies : Expose the compound to heat (60°C), acid (0.1 M HCl), and oxidants (H2 _2O2_2) to identify degradation pathways. Major impurities include de-esterified 3-amino-3-(1-naphthyl)propanoic acid .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or QikProp to estimate logP (~2.8), blood-brain barrier penetration (CNS < -2), and CYP450 inhibition (CYP3A4 IC50_{50} ~10 μM) .
  • Metabolite Identification : Simulate phase I metabolism (e.g., cytochrome P450 oxidation) using Schrödinger’s MetaSite, predicting hydroxylation at the naphthyl ring .

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